molecular formula C7H11NO3 B1390121 (S)-Methyl 4-oxopiperidine-2-carboxylate CAS No. 761360-22-9

(S)-Methyl 4-oxopiperidine-2-carboxylate

Cat. No. B1390121
M. Wt: 157.17 g/mol
InChI Key: RUTRXSXNELSCPP-LURJTMIESA-N
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Description

“(S)-Methyl 4-oxopiperidine-2-carboxylate” is a chemical compound. It is also known as "Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate" . It participates in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane which finds application in the synthesis of 2, 2, 2-trichloromethylcarbinols .


Synthesis Analysis

The synthesis of “(S)-Methyl 4-oxopiperidine-2-carboxylate” involves the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane . This process is used in the synthesis of 2, 2, 2-trichloromethylcarbinols .


Molecular Structure Analysis

The molecular formula of “(S)-Methyl 4-oxopiperidine-2-carboxylate” is C13H21NO5 . The InChI Key is YAVQLRUBKDCOCI-UHFFFAOYNA-N . The SMILES string is CCOC(=O)C1CC(=O)CCN1C(=O)OC©©C .


Chemical Reactions Analysis

“(S)-Methyl 4-oxopiperidine-2-carboxylate” participates in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane . This reaction is used in the synthesis of 2, 2, 2-trichloromethylcarbinols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Methyl 4-oxopiperidine-2-carboxylate” include a molecular weight of 271.31 g/mol . The compound appears as a pale yellow liquid .

Safety And Hazards

The compound should be stored in a cool ventilated place and contact with strong oxidizing materials should be avoided . It is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

methyl (2S)-4-oxopiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTRXSXNELSCPP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 4-oxopiperidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl 4-oxopiperidine-2-carboxylate
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Reactant of Route 6
(S)-Methyl 4-oxopiperidine-2-carboxylate

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